

Application Notes and Protocols for Fumagillin-Class Compound-Induced MetAP2 Degradation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fumagilin-105*

Cat. No.: *B15623099*

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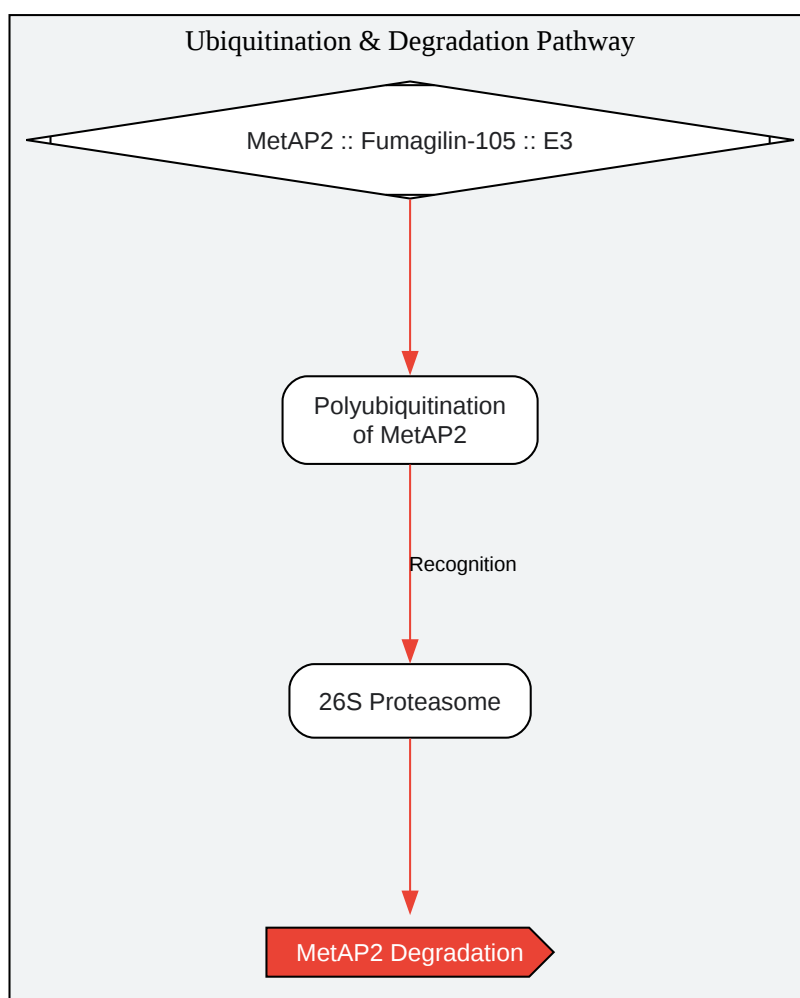
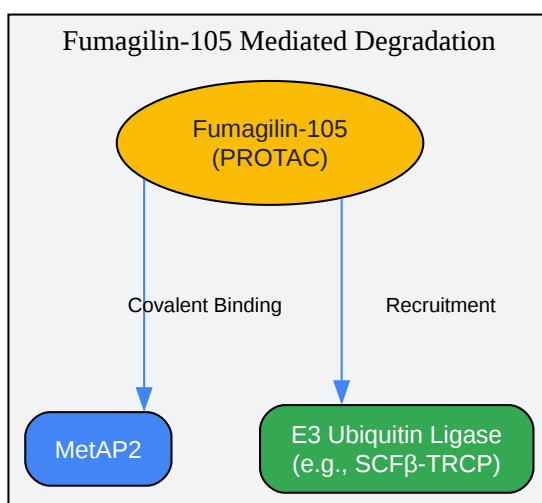
Introduction

Fumagillin and its analogues are well-established covalent inhibitors of methionine aminopeptidase 2 (MetAP2), a metalloprotease crucial for post-translational modification of nascent proteins.[1][2][3] MetAP2 plays a significant role in angiogenesis, making it an attractive target for anti-cancer therapies.[4][5][6] The mechanism of action involves the irreversible covalent binding of fumagillin's reactive epoxide to a specific histidine residue (His-231) in the active site of MetAP2, leading to its inactivation.[1][7]

Recent advancements in targeted protein degradation have utilized the specific and covalent binding nature of fumagillin-class compounds. By incorporating a fumagillin derivative into a bifunctional molecule, such as a Proteolysis Targeting Chimera (PROTAC), it is possible to recruit the MetAP2 enzyme to an E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome.[8][9] This application note provides an overview and detailed protocols for inducing MetAP2 degradation using a hypothetical fumagillin-based PROTAC, herein referred to as "**Fumagilin-105**".

Mechanism of Action: From Inhibition to Degradation

Fumagilin-105 is conceptualized as a heterobifunctional molecule. One end is the fumagillin-derived warhead that covalently binds to MetAP2. The other end is a ligand that recruits an E3 ubiquitin ligase, connected via a chemical linker. This ternary complex formation (MetAP2 :: **Fumagilin-105** :: E3 Ligase) facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of MetAP2. Polyubiquitination marks MetAP2 for recognition and degradation by the 26S proteasome, thereby eliminating the protein from the cell.



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Caption: Signaling pathway for **Fumagilin-105** induced MetAP2 degradation.

Data Presentation

Quantitative data for fumagillin and related compounds are summarized below. These values are critical for determining appropriate concentrations for inhibition and degradation studies.

Table 1: Inhibitory Activity of Fumagillin-Class Compounds

Compound	Target	Assay Type	IC50 Value	Cell Line/System	Reference
Fumagillin	E. histolytica MetAP2	Growth Inhibition	90.9 ± 6.8 nM	E. histolytica trophozoites	[7]

| Biotinylated Fumagillin | E. histolytica MetAP2 | Growth Inhibition | ~1.8 µM (20x higher than fumagillin) | E. histolytica trophozoites |[7] |

Table 2: Concentrations Used in MetAP2 Targeted Degradation Studies

Compound	Target Protein	Concentration for Complex Formation	System	Key Observation	Reference
Protac-1 (Ovalicin-based)	MetAP2	10 µM - 10 mM	In vitro (purified protein)	Formation of MetAP2-Protac-1 complex	[8]
Protac-1 (Ovalicin-based)	MetAP2	50 µM	Xenopus egg extract	Protac-1 dependent degradation of MetAP2	[8][9]

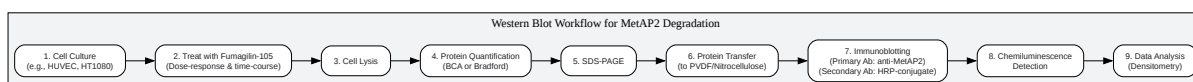
| OVA (Ovalicin) | MetAP2 | 10 μ M - 100 μ M | Xenopus egg extract | Used to form MetAP2-Protac complex [\[\[8\]\[9\]](#) |

Experimental Protocols

The following protocols are adapted from methodologies used to study MetAP2 inhibition and PROTAC-mediated degradation.[\[8\]\[9\]](#)

Protocol 1: Western Blot Analysis of MetAP2 Degradation in Cell Culture

This protocol is designed to assess the reduction in cellular MetAP2 levels following treatment with **Fumagilin-105**.



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Caption: Experimental workflow for assessing MetAP2 degradation via Western Blot.

Materials:

- Cell line of interest (e.g., human umbilical vein endothelial cells (HUVECs), HT1080 fibrosarcoma cells)
- Complete cell culture medium
- **Fumagilin-105** (dissolved in appropriate solvent, e.g., DMSO)
- Proteasome inhibitor (e.g., MG132 or Epoxomicin) as a negative control
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors

- BCA or Bradford protein assay kit
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: Rabbit polyclonal anti-MetAP2
- Secondary antibody: HRP-conjugated anti-rabbit IgG
- Loading control antibody (e.g., anti-GAPDH or anti- β -actin)
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
- Treatment:
 - Prepare serial dilutions of **Fumagilin-105** in culture medium. A typical starting range might be 1 nM to 10 μ M.
 - For a time-course experiment, treat cells with a fixed concentration of **Fumagilin-105** for various durations (e.g., 2, 4, 8, 12, 24 hours).
 - Include a vehicle control (e.g., DMSO) and a negative control where cells are pre-treated with a proteasome inhibitor (e.g., 10 μ M MG132 for 1 hour) before adding **Fumagilin-105**.
- Cell Lysis:
 - Aspirate the medium and wash cells twice with ice-cold PBS.

- Add 100-200 μ L of ice-cold RIPA buffer to each well.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
- Sample Preparation and SDS-PAGE:
 - Normalize all samples to the same protein concentration with lysis buffer and add SDS-PAGE loading dye.
 - Boil the samples at 95°C for 5 minutes.
 - Load 20-30 μ g of protein per lane onto an SDS-PAGE gel (e.g., 10% polyacrylamide).
 - Run the gel until the dye front reaches the bottom.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with primary anti-MetAP2 antibody (diluted in blocking buffer) overnight at 4°C.
 - Wash the membrane three times with TBST for 10 minutes each.
 - Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
 - Probe for a loading control (e.g., GAPDH) to ensure equal protein loading.

- Detection and Analysis:
 - Apply ECL substrate to the membrane.
 - Capture the chemiluminescent signal using an imaging system.
 - Quantify the band intensities using densitometry software. Normalize MetAP2 band intensity to the corresponding loading control band intensity.

Protocol 2: In Vitro MetAP2 Ubiquitination Assay

This protocol determines if **Fumagilin-105** can induce the ubiquitination of MetAP2 in a cell-free system.

Materials:

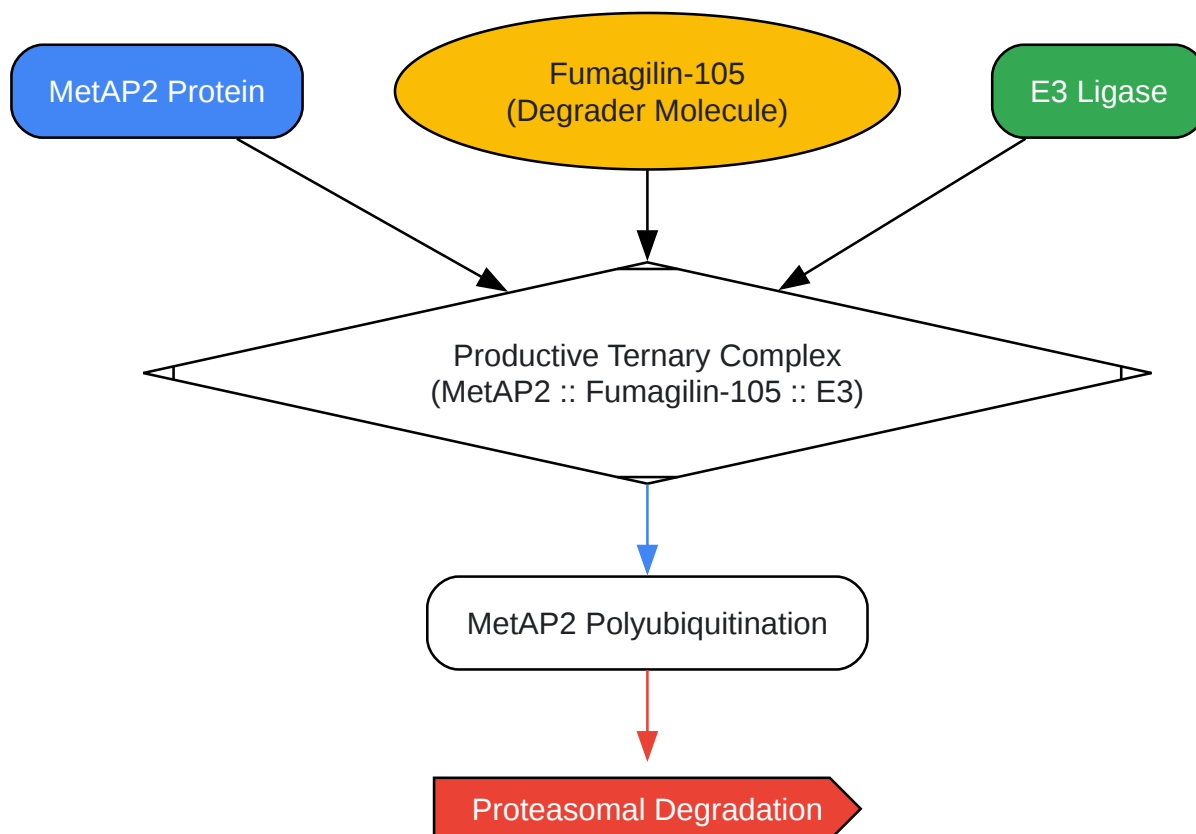
- Recombinant human MetAP2
- **Fumagilin-105**
- Recombinant E1 ubiquitin-activating enzyme
- Recombinant E2 ubiquitin-conjugating enzyme (e.g., UBE2D2/Cdc34)
- Recombinant E3 ubiquitin ligase complex (e.g., SCF β -TRCP)
- Ubiquitin
- ATP
- Ubiquitination reaction buffer
- Anti-MetAP2 antibody
- Anti-ubiquitin antibody

Procedure:

- Reaction Setup: In a microcentrifuge tube, combine the following components in the ubiquitination buffer:
 - Recombinant MetAP2 (e.g., 1-5 μ M)
 - **Fumagilin-105** (at a concentration sufficient to ensure binding, e.g., 50 μ M)
 - E1 enzyme
 - E2 enzyme
 - E3 ligase
 - Ubiquitin
 - ATP
- Controls: Prepare control reactions lacking one or more components (e.g., no **Fumagilin-105**, no E3 ligase, no ATP) to ensure the specificity of the reaction.
- Incubation: Incubate the reactions at 37°C for 1-2 hours.
- Termination: Stop the reaction by adding SDS-PAGE loading dye and boiling at 95°C for 5 minutes.
- Western Blot Analysis:
 - Resolve the reaction products by SDS-PAGE.
 - Transfer to a PVDF membrane.
 - Immunoblot with an anti-MetAP2 antibody. A ladder of higher molecular weight bands above the unmodified MetAP2 band indicates polyubiquitination.
 - Confirm ubiquitination by immunoblotting with an anti-ubiquitin antibody.

Logical Relationships in Ternary Complex Formation

The efficacy of **Fumagilin-105** as a degrader is contingent on its ability to simultaneously bind both MetAP2 and the E3 ligase, forming a productive ternary complex.



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